molecular formula C24H21N5O2S B2660467 2-amino-1-(2-methoxybenzyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 840499-65-2

2-amino-1-(2-methoxybenzyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2660467
CAS No.: 840499-65-2
M. Wt: 443.53
InChI Key: PYEPNEIVGHLCSJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[2,3-b]quinoxaline carboxamide class, characterized by a fused heterocyclic core with a carboxamide group at position 2. The molecule features a 2-methoxybenzyl substituent at position 1 and a thiophen-2-ylmethyl group on the carboxamide nitrogen.

Properties

IUPAC Name

2-amino-1-[(2-methoxyphenyl)methyl]-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2S/c1-31-19-11-5-2-7-15(19)14-29-22(25)20(24(30)26-13-16-8-6-12-32-16)21-23(29)28-18-10-4-3-9-17(18)27-21/h2-12H,13-14,25H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEPNEIVGHLCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2-methoxybenzyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]quinoxaline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]quinoxaline core.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the pyrrolo[2,3-b]quinoxaline intermediate.

    Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group is attached via a similar nucleophilic substitution reaction, using a thiophen-2-ylmethyl halide.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2-methoxybenzyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can lead to the formation of reduced analogs with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compounds containing the pyrroloquinoxaline scaffold have been investigated for their anticancer properties. Research indicates that derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, substituted thiophene derivatives similar to this compound have shown promise as anti-cancer agents due to their ability to interfere with tumor cell metabolism and signaling pathways .
  • Antimycobacterial Properties :
    • Recent studies have evaluated pyrroloquinoxaline derivatives for their effectiveness against Mycobacterium tuberculosis. A related compound demonstrated significant antitubercular activity, suggesting that similar structures may also exhibit efficacy against drug-resistant strains . The mechanism involves disrupting mycobacterial cell wall synthesis, which is critical for the survival of the pathogen.
  • Antiviral Effects :
    • Quinoxaline derivatives have been reported to exhibit antiviral activities, particularly against herpes simplex virus and cytomegalovirus. The mechanism typically involves inhibition of viral replication processes . The specific compound under discussion may offer similar antiviral properties, warranting further investigation.
  • Anti-inflammatory Activity :
    • The incorporation of quinoxaline structures into anti-inflammatory agents has been documented. Compounds with similar scaffolds have shown to reduce pro-inflammatory mediators such as lipoxygenase, indicating potential therapeutic applications in treating inflammatory diseases .

Material Science Applications

  • Organic Electronics :
    • Pyrroloquinoxaline derivatives are being explored as materials for organic electronics due to their semiconducting properties. These compounds can be utilized in organic light-emitting diodes (OLEDs) and photovoltaic cells, where their ability to facilitate charge transport is advantageous .
  • Chemosensors :
    • The unique electronic properties of pyrroloquinoxaline derivatives make them suitable candidates for chemosensing applications. Their ability to interact selectively with various analytes can be harnessed for environmental monitoring and biomedical diagnostics .

Case Studies

StudyFindingsApplication
Study on Anticancer Activity Demonstrated that pyrroloquinoxaline derivatives inhibited proliferation in cancer cell linesCancer therapy
Evaluation of Antimycobacterial Activity Showed significant efficacy against M. tuberculosis with low MIC valuesTuberculosis treatment
Investigation of Antiviral Properties Inhibited replication of HSV-1 and cytomegalovirusAntiviral drug development
Research on Anti-inflammatory Effects Reduced levels of lipoxygenase significantly compared to controlsTreatment for inflammatory diseases

Mechanism of Action

The mechanism of action of 2-amino-1-(2-methoxybenzyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction processes.

    Interfering with DNA/RNA: It can bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrrolo[2,3-b]quinoxaline derivatives, focusing on substituents, molecular properties, and key features:

Compound Structure Position 1 Substituent N-Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Notes
Target Compound 2-Methoxybenzyl Thiophen-2-ylmethyl Not explicitly provided ~435 (estimated) Enhanced π-stacking potential due to thiophene; moderate lipophilicity .
2-Amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 4-Fluorobenzyl 2-Methoxybenzyl C₂₆H₂₂FN₅O₂ 455.49 Fluorine increases electronegativity; potential improved target binding .
2-Amino-N-(3-ethoxypropyl)-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2-Methoxybenzyl 3-Ethoxypropyl Not explicitly provided ~466 (estimated) Ethoxypropyl enhances solubility; reduced steric hindrance .
2-Amino-1-butyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide Butyl Thiophen-2-ylmethyl C₂₀H₂₁N₅OS 395.48 Butyl group increases lipophilicity; may affect membrane permeability .
2-Amino-N,1-bis(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide Thiophen-2-ylmethyl Thiophen-2-ylmethyl C₂₁H₁₇N₅OS₂ 435.52 Dual thiophene groups enhance π-π interactions; potential for dimerization .
2-Amino-1-methyl-N-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide Methyl Benzyl C₂₀H₁₈N₅O 344.39 Compact structure with high rigidity; limited solubility .

Structural and Functional Insights

Thiophene-containing analogs (target compound, ) exhibit strong π-stacking capabilities, beneficial for interactions with aromatic residues in enzymes or receptors.

Lipophilicity and Solubility :

  • The 3-ethoxypropyl group in improves aqueous solubility due to its polar ether moiety, whereas the butyl chain in increases hydrophobicity, favoring membrane penetration.
  • Bis-thiophene derivatives () may face solubility challenges but show enhanced binding in hydrophobic pockets.

Steric Considerations :

  • Smaller substituents like methyl () reduce steric hindrance, allowing tighter binding to compact active sites.
  • Bulky groups (e.g., 2-methoxybenzyl ) in the target compound balance steric effects with electronic contributions.

Q & A

Basic: What established synthetic routes are available for this compound, and which reaction conditions critically influence yield?

Answer:
The synthesis of quinoxaline derivatives typically involves condensation reactions between ortho-diamines and diketones, followed by functionalization of substituents. For example, analogous compounds use ethanol as a solvent with glacial acetic acid as a catalyst under reflux conditions . Key factors affecting yield include:

  • Temperature control : Excessive heat may degrade sensitive moieties like the thiophene or methoxybenzyl groups.
  • Catalyst selection : Acidic or basic conditions must align with the stability of intermediates (e.g., acetic acid for mild catalysis) .
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is often required to isolate the pure product .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

  • X-ray diffraction (XRD) : Essential for resolving the 3D crystal structure, particularly to confirm the orientation of the methoxybenzyl and thiophenmethyl groups. Data deposition in repositories like the CCDC (e.g., CCDC 1983315 for related quinoxalines) ensures reproducibility .
  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent integration and regiochemistry. Aromatic protons in the quinoxaline core typically appear at δ 7.5–8.5 ppm .
  • FT-IR : Confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm1^{-1}) .

Advanced: How can computational methods optimize the synthesis and reaction pathways?

Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediate stability, enabling targeted optimization. For example:

  • Reaction path search : Tools like the Artificial Force Induced Reaction (AFIR) method identify low-energy pathways, reducing trial-and-error experimentation .
  • Solvent effects : COSMO-RS simulations model solvent interactions to select optimal media (e.g., polar aprotic solvents for nucleophilic substitutions) .
  • Machine learning : Training models on existing reaction data (e.g., yields, conditions) accelerates condition screening .

Advanced: How can contradictions between experimental and computational data be resolved?

Answer:
Discrepancies often arise from:

  • Implicit solvent assumptions : DFT may overlook solvent-specific interactions; explicit solvent models or experimental dielectric constant matching can bridge gaps .
  • Crystal packing effects : XRD structures may differ from gas-phase computational models. Lattice energy calculations (e.g., using PIXEL) quantify packing influences .
  • Kinetic vs. thermodynamic control : Experimental conditions (e.g., reaction time) may favor metastable intermediates not predicted by equilibrium models. Time-resolved spectroscopy or in situ monitoring clarifies this .

Advanced: What strategies are effective for elucidating biological targets and mechanisms of action?

Answer:

  • Molecular docking : Virtual screening against protein databases (e.g., PDB) identifies potential targets. For example, the quinoxaline core may intercalate DNA or inhibit kinases .
  • Proteomics : Activity-based protein profiling (ABPP) with tagged analogs of the compound can map binding partners in cellular lysates .
  • Mutagenesis studies : Site-directed mutations in predicted binding pockets validate target engagement (e.g., kinase active sites) .

Basic: What purification and stability protocols are recommended post-synthesis?

Answer:

  • Purification : Use silica gel chromatography with a gradient of ethyl acetate/hexane. For polar intermediates, reverse-phase HPLC (C18 column, acetonitrile/water) improves resolution .
  • Stability testing : Store the compound at –20°C under inert atmosphere. Monitor degradation via HPLC under accelerated conditions (e.g., 40°C, 75% humidity) to establish shelf-life .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Answer:

  • Systematic substitution : Synthesize analogs with modified substituents (e.g., replacing methoxybenzyl with halogenated benzyl groups) and compare bioactivity .
  • Free-Wilson analysis : Quantify contributions of individual substituents to activity using multivariate regression .
  • Conformational restriction : Introduce cyclic moieties (e.g., lactams) to probe flexibility-activity relationships .

Basic: What are the solubility and formulation considerations for in vitro assays?

Answer:

  • Solubility screening : Test in DMSO (for stock solutions) and dilute into aqueous buffers (e.g., PBS with 0.1% Tween-80 for cell-based assays).
  • Aggregation detection : Dynamic light scattering (DLS) or NMR linewidth analysis identifies colloidal aggregates that may cause false positives .

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